![molecular formula C6H9LiO3S B6610475 lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate CAS No. 2763756-30-3](/img/structure/B6610475.png)
lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate
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Overview
Description
Lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate, also known as lithium ethylsulfanyl oxobutanoate or lithium ESOB, is an organic compound composed of lithium and ethylsulfanyl oxobutanoate. It has been studied for use in a variety of scientific applications, including research on its biochemical and physiological effects, as well as its potential for use in laboratory experiments.
Scientific Research Applications
Lithium ESOB has been studied for use in a variety of scientific applications. It has been studied for its potential as an anti-inflammatory agent, as well as its potential for use in the treatment of depression, bipolar disorder, and other neurological disorders. It has also been studied for its potential as an antioxidant, and for its potential in the treatment of cancer.
Mechanism of Action
The mechanism of action of lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate ESOB is not yet fully understood. However, it is believed to act by binding to and activating certain receptors in the brain, which in turn leads to changes in neuronal activity and neurotransmitter release. This can lead to changes in mood, behavior, and cognition.
Biochemical and Physiological Effects
The biochemical and physiological effects of lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate ESOB are not yet fully understood. However, it is believed to act by binding to and activating certain receptors in the brain, which in turn leads to changes in neuronal activity and neurotransmitter release. This can lead to changes in mood, behavior, and cognition. It has also been shown to have antioxidant and anti-inflammatory effects, as well as potential for use in the treatment of cancer.
Advantages and Limitations for Lab Experiments
The advantages of using lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate ESOB in laboratory experiments include its stability, ease of synthesis, and ability to bind to and activate certain receptors in the brain. However, there are some limitations to its use in laboratory experiments. For example, it is not suitable for use in high-throughput experiments due to its low solubility in water. Additionally, its potential for use in the treatment of neurological disorders has yet to be fully explored.
Future Directions
The potential future directions for lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate ESOB include further research into its potential for use in the treatment of neurological disorders, such as depression, bipolar disorder, and other mental illnesses. Additionally, further research into its potential for use as an anti-inflammatory agent and antioxidant, as well as its potential for use in the treatment of cancer, is warranted. Additionally, further research into its mechanism of action, as well as its potential for use in high-throughput experiments, is also needed.
Synthesis Methods
Lithium ESOB can be synthesized by the reaction of lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate carbonate with ethylsulfanyl oxobutanoic acid, leading to the formation of the lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate ESOB complex. The reaction is performed in aqueous solution and requires a pH of 10.5-11.5. The reaction is complete in approximately 30 minutes and yields a solution of the lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate ESOB complex.
properties
IUPAC Name |
lithium;4-ethylsulfanyl-2-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3S.Li/c1-2-10-4-3-5(7)6(8)9;/h2-4H2,1H3,(H,8,9);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQBEURVJGBLLV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCSCCC(=O)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9LiO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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